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Compound of Interest

Compound Name:
N-(2-

bromoethyl)methanesulfonamide

Cat. No.: B1606708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-(2-bromoethyl)methanesulfonamide (CAS No. 63132-74-1). Due to the limited

availability of experimentally derived spectra in public domains, this document primarily

presents predicted data, which serves as a valuable reference for the characterization of this

compound. Detailed, generalized experimental protocols for acquiring such data are also

included.

Chemical Structure and Properties
IUPAC Name: N-(2-bromoethyl)methanesulfonamide

Molecular Formula: C₃H₈BrNO₂S

Molecular Weight: 202.07 g/mol [1]

InChI Key: BXVCFLARGCBLEP-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted)
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The following tables summarize the predicted spectroscopic data for N-(2-
bromoethyl)methanesulfonamide. These values are calculated based on computational

models and provide expected ranges for spectral peaks.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ (assumed) Frequency: 400 MHz (assumed)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.9 Singlet 3H CH₃-SO₂

~3.1–3.3 Triplet 2H -SO₂-NH-CH₂-

~3.5–3.7 Triplet 2H -CH₂-Br

Predicted data suggests characteristic signals for the methyl group protons on the

methanesulfonyl moiety and the two methylene groups of the bromoethyl chain.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ (assumed) Frequency: 100 MHz (assumed)

Chemical Shift (δ) ppm Assignment

~35-45 CH₃-SO₂

~40-50 -SO₂-NH-CH₂-

~25-35 -CH₂-Br

Note: These are estimated chemical shifts based on typical values for similar functional groups.

IR (Infrared) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch

~2950, ~2850 Medium C-H Stretch (aliphatic)

~1350 Strong S=O Asymmetric Stretch

~1150 Strong S=O Symmetric Stretch

~650 Strong C-Br Stretch

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the

symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group.[1]

MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI) (assumed)

m/z (Mass-to-Charge
Ratio)

Relative Abundance Assignment

~201 / ~203 ~1:1
[M]⁺ (Molecular ion with ⁷⁹Br

and ⁸¹Br)

~122 Variable [M-Br]⁺

A key feature in the mass spectrum is the presence of a pair of peaks for the molecular ion (M⁺

and M+2) with an almost equal intensity ratio, which is characteristic of a compound containing

one bromine atom.[1] Predicted m/z values for various adducts are also available.[2]

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-(2-
bromoethyl)methanesulfonamide in about 0.7 mL of a suitable deuterated solvent (e.g.,
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CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans

to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Use a longer relaxation delay and a significantly higher number of scans compared to ¹H

NMR to compensate for the lower natural abundance and smaller gyromagnetic ratio of

the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid N-(2-bromoethyl)methanesulfonamide sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup:

Record a background spectrum of the empty ATR setup.

Data Acquisition:

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of N-(2-bromoethyl)methanesulfonamide in a volatile organic

solvent (e.g., methanol, acetonitrile).
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Instrument Setup (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC).

Set the ion source temperature and electron energy (typically 70 eV).

Data Acquisition:

Scan a range of m/z values to detect the molecular ion and fragment ions.

Data Processing:

The instrument software will generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to support the

proposed structure.

Workflow Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis and the

logical relationship of the spectroscopic techniques in structure elucidation.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logic of structure elucidation using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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